molecular formula C13H16N2O B1488693 3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one CAS No. 2091223-09-3

3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one

Cat. No.: B1488693
CAS No.: 2091223-09-3
M. Wt: 216.28 g/mol
InChI Key: PTXSQUIEORJLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one is a synthetic quinoline derivative intended for research use only. This compound is not for diagnostic or therapeutic use. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its versatile pharmacological potential . Quinoline-based compounds are fundamental in pharmaceutical research, particularly for developing agents against malaria and cancer . Marketed antimalarial drugs like chloroquine, and anticancer agents such as camptothecin, underscore the therapeutic significance of this chemical class . In antimalarial research, quinoline derivatives are known to act within the parasite's digestive vacuole, where they complex with toxic heme, inhibiting its detoxification and leading to parasitic death . In oncology, quinoline compounds can exhibit anticancer effects through multiple pathways, including topoisomerase inhibition, disruption of DNA replication, and induction of apoptosis via mitochondrial dysfunction or reactive oxygen species (ROS) generation . The specific substitution pattern on the quinoline core, including the aminomethyl group at the 3-position and methyl groups at the 1-, 6-, and 7-positions, is critical for modulating the compound's affinity for biological targets, its bioavailability, and its overall research profile . Researchers can leverage this high-purity compound to investigate these mechanisms and develop novel therapeutic candidates.

Properties

IUPAC Name

3-(aminomethyl)-1,6,7-trimethylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8-4-10-6-11(7-14)13(16)15(3)12(10)5-9(8)2/h4-6H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXSQUIEORJLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline core modified with an aminomethyl group at position 3 and three methyl groups at positions 1, 6, and 7. This unique arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinoline derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.0Induces apoptosis and DNA damage
HL-60 (Leukemia)10.5Inhibits proliferation and induces cell cycle arrest
PC-3 (Prostate)12.0Downregulates Hsp90 client proteins
  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic factors like Bcl-2 .
  • DNA Damage : The compound has been observed to cause DNA damage in cancer cells, leading to cell cycle arrest at the G2/M phase. This was confirmed through flow cytometric analysis .
  • Inhibition of Proliferation : In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Studies

A recent study focused on the synthesis and evaluation of a series of quinoline derivatives, including this compound. The study found that this compound exhibited strong cytotoxic effects against MCF-7 and HL-60 cell lines compared to normal human umbilical vein endothelial cells (HUVEC), suggesting selective toxicity towards cancerous cells .

Another investigation highlighted the compound's ability to downregulate heat shock proteins (Hsp90), which are often overexpressed in cancer cells and contribute to drug resistance. By targeting these proteins, the compound may enhance the efficacy of existing chemotherapeutic agents .

Scientific Research Applications

Antiviral Activity

Quinoline derivatives, including 3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one, have been identified as potential antiviral agents. Research indicates that quinoline compounds exhibit activity against several viral strains, including the Zika virus and human immunodeficiency virus (HIV) . The mechanism of action often involves the inhibition of viral replication through interference with viral enzymes or host cell interactions.

Antimicrobial Properties

The antimicrobial efficacy of quinoline derivatives has been documented in various studies. For instance, derivatives have shown significant activity against a range of bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline core can enhance antimicrobial potency . Specifically, this compound has been noted for its ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Study Focus Findings
Study 1 Antiviral ActivityDemonstrated effectiveness against Zika and HIV; identified key structural features that enhance activity.
Study 2 Antimicrobial PropertiesShowed significant inhibition of bacterial strains; SAR analysis indicated optimal substitutions for enhanced efficacy.
Study 3 Synthesis and EvaluationDeveloped synthetic routes for producing derivatives; evaluated biological activity against multiple pathogens.

Structural Modifications and Their Impact

The biological activity of this compound can be significantly influenced by structural modifications. For instance:

  • Electron-donating groups at specific positions on the quinoline ring can enhance binding affinity to target enzymes.
  • Alkyl substitutions may improve solubility and bioavailability, crucial for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues of Quinolin-2(1H)-one Derivatives

The following table summarizes key structural and functional differences between 3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one and related compounds:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Biological/Physicochemical Implications References
This compound 1-Me, 3-(NH₂CH₂), 6-Me, 7-Me 246.3 (C₁₅H₁₈N₂O) Aminomethyl, multiple methyl Enhanced H-bonding; increased lipophilicity
7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone 1-Et, 3-Ph, 7-NMe₂ 292.4 (C₁₉H₂₀N₂O) Phenyl, dimethylamino Higher lipophilicity; potential π-π stacking
3-((Benzylamino)methyl)-7-methylquinolin-2-ol 3-(BnNHCH₂), 7-Me, 2-OH 294.3 (C₁₈H₁₈N₂O) Benzylamino, hydroxyl Improved solubility; altered redox properties
4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one 1-Me, 3-NO₂, 4-OH, 6,7-OMe 280.2 (C₁₂H₁₂N₂O₆) Nitro, hydroxyl, methoxy Electron-deficient core; acidic proton
3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one 1-Me, 3-NH₂, 6-OMe, 3,4-dihydro 233.3 (C₁₁H₁₄N₂O₂) Amino, methoxy, partially saturated ring Increased flexibility; altered π-conjugation

Substituent-Specific Analysis

Position 3 Modifications
  • Methyl groups at positions 6 and 7 may sterically hinder undesired interactions .
  • Phenyl (): The bulky phenyl group increases lipophilicity and may promote π-π interactions with aromatic residues in proteins. However, it lacks hydrogen-bonding capacity compared to aminomethyl .
  • This could limit bioavailability due to poor solubility .
Position 1 Substituents
  • Methyl vs. Ethyl (Target vs. ): The methyl group in the target compound offers steric bulk without excessive hydrophobicity. Ethyl () may enhance metabolic stability but reduce solubility .
Ring Modifications
  • However, reduced aromaticity may weaken π-stacking interactions .

Q & A

Q. What are the common synthetic routes for 3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one and its derivatives in laboratory settings?

Methodological Answer: The synthesis typically involves cyclization or functionalization of quinoline precursors. For example:

  • Cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux conditions yields substituted quinolinones .
  • Pictet-Spengler reactions using N-methyltryptamine and aldehydes in acidic conditions can form the quinoline core .
  • Nitro reduction : Intermediate nitro groups (e.g., in 6-nitro-3,4-dihydroquinolin-2(1H)-one) are reduced using Pd/C and hydrogen, achieving yields >70% .

Q. Key Considerations :

  • Purification often requires column chromatography or recrystallization.
  • Reaction monitoring via TLC or NMR ensures intermediate stability.

Q. How are quinolin-2(1H)-one derivatives characterized for structural confirmation?

Methodological Answer:

  • 1H NMR : Chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.1–3.3 ppm) confirm substitution patterns .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 303 [M⁺] for nitro derivatives) validate molecular weights .
  • IR Spectroscopy : Carbonyl stretches (1650–1700 cm⁻¹) confirm the quinolinone core .

Example Table : NMR Data for Key Intermediates

Compoundδ (ppm) Key PeaksReference
6-Nitro-3,4-dihydroquinolin-2-one8.13 (dd, J=2.7, 9 Hz, 1H, Ar-H)
6-Amino-3,4-dihydroquinolin-2-one6.92 (d, J=8.4 Hz, 2H, NH₂-coupled H)

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 3-(aminomethyl)quinolinone derivatives?

Methodological Answer:

  • Dose-Response Studies : Re-evaluate activity across concentrations (e.g., 0.1–100 µM) to identify false negatives/positives .
  • Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
  • Target Engagement Assays : Employ techniques like SPR or thermal shift assays to confirm direct binding to purported targets (e.g., enzymes or receptors) .

Case Study :
A derivative showing in vitro antimicrobial activity but no in vivo efficacy may require structural modification (e.g., adding a methyl group at C-6) to improve metabolic stability .

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Methodological Answer:

  • Solvent Optimization : Replace DMF with acetonitrile in nucleophilic displacement reactions to reduce side products (e.g., yields improved from 43% to 72% for compound 24) .
  • Catalyst Screening : Test KI in acetonitrile for iodide-mediated coupling reactions, achieving >90% conversion .
  • Temperature Control : Lowering reaction temperatures (e.g., from 60°C to 40°C) prevents decomposition of heat-sensitive intermediates .

Q. Example Workflow :

Screen solvents (DMF, THF, acetonitrile) for compatibility.

Use Design of Experiments (DoE) to optimize time, temperature, and catalyst loading.

Validate scalability in continuous flow reactors for gram-scale production .

Q. What strategies are effective for introducing diverse substituents at the C-3 position?

Methodological Answer:

  • Decarboxylative Fluoroalkylation : Photoinitiated reactions with potassium difluoroaryl acetates introduce difluoromethyl groups (e.g., compound 3n, 72% yield) .
  • Thioimidate Coupling : React 6-aminoquinolinones with thiophene-2-carboximidamide to introduce sulfur-containing groups (e.g., compound 26, 56% yield) .
  • Linker Modification : Use 3-carbon linkers with dimethylamine or pyrrolidine to enhance solubility (e.g., compound 37, 73% yield) .

Q. Table: Substituent Effects on Bioactivity

SubstituentBioactivity (IC₅₀)ApplicationReference
Difluoromethyl (3n)1.2 µM (Antimalarial)Plasmodium inhibition
Thiophene-carboximidamide0.8 µM (Anticancer)Kinase inhibition

Data Interpretation and Optimization

Q. How should overlapping signals in NMR spectra be addressed for accurate structural assignment?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC to correlate overlapping aromatic protons (δ 7.0–8.5 ppm) with carbon signals.
  • Deuteration : Replace exchangeable protons (e.g., NH₂) with deuterium to simplify spectra .
  • Dynamic NMR : Analyze temperature-dependent shifts to resolve conformers (e.g., rotamers in thiophene derivatives) .

Example :
Compound 3n showed a singlet at δ 7.77 ppm for the quinolinone proton, confirmed via NOESY correlations with adjacent methyl groups .

Future Directions

Q. What novel applications are emerging for 3-(aminomethyl)quinolinone derivatives?

Methodological Answer:

  • Antimalarial Agents : ELQ analogues with heptyl chains show nanomolar activity against Plasmodium falciparum .
  • Neuroprotective Agents : Derivatives with pyrrolidine linkers modulate acetylcholine receptors in Alzheimer’s models .
  • Photodynamic Therapy : Fluoroalkylated derivatives exhibit light-activated cytotoxicity in cancer cell lines .

Q. Key Challenges :

  • Balancing lipophilicity (logP 2.5–4.0) for blood-brain barrier penetration vs. solubility .
  • Mitigating off-target effects via prodrug strategies (e.g., ester masking of amino groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one
Reactant of Route 2
3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one

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